6-Hydroxycarvone

Beta-lactamase inhibition Antimicrobial resistance Biochemical screening

6-Hydroxycarvone (CAS 51200-86-3), systematically named 2-hydroxy-p-mentha-1,8-dien-6-one, is a p-menthane monoterpenoid distinguished from its parent compound carvone by a hydroxyl substituent at the C6 position. This structural modification confers altered physicochemical properties—notably a lower logP (0.95 vs.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 51200-86-3
Cat. No. B12811094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxycarvone
CAS51200-86-3
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1=O)C(=C)C)O
InChIInChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h8,11H,1,4-5H2,2-3H3
InChIKeyXPEAPCMHDFIXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxycarvone (CAS 51200-86-3): Technical Baseline for Scientific Procurement & Differentiation


6-Hydroxycarvone (CAS 51200-86-3), systematically named 2-hydroxy-p-mentha-1,8-dien-6-one, is a p-menthane monoterpenoid distinguished from its parent compound carvone by a hydroxyl substituent at the C6 position [1]. This structural modification confers altered physicochemical properties—notably a lower logP (0.95 vs. ~2.49 for carvone) and an additional hydrogen-bond donor—that directly affect its solubility, reactivity, and biological recognition . The compound is a naturally occurring minor constituent of spearmint oil (Mentha spicata) and has been assigned FEMA No. 4523 and JECFA No. 2244 for use as a flavouring agent, though its regulatory status diverges from that of carvone (FEMA 2249) [2][3].

Hydroxylated monoterpenoid with lower logP supports aqueous-phase research formulations
Naturally occurring minor spearmint constituent enables authenticity marker applications
Regulatory status diverges from carvone; verify flavor-use compliance requirements

Why 6-Hydroxycarvone Cannot Be Interchanged with Carvone or Other In-Class Monoterpenoids


Generic substitution among monoterpenoid ketones is unreliable because minor structural differences produce disproportionate changes in physicochemical and biological properties. 6-Hydroxycarvone possesses a hydrogen-bond donor (C6–OH) absent in carvone, which reduces its logP by approximately 1.5 units and fundamentally alters its partitioning behavior and target engagement . Experimental evidence demonstrates that this hydroxyl group enables measurable inhibition of Class C β-lactamase (IC50 4.2 μM), an activity not reported for carvone itself, while simultaneously disqualifying 6-hydroxycarvone from the FEMA GRAS list—a regulatory status retained by carvone (FEMA 2249) [1][2]. The compound’s occurrence as a minor constituent (~8.9%) in certain spearmint chemotypes further distinguishes its sourcing and authentication requirements from the bulk-available parent compound [3]. These divergent profiles mean that assuming functional equivalence between carvone and its C6-hydroxylated derivative can lead to failed assays, regulatory non-compliance, or inconsistent product performance.

Hydroxylation alters bioactivity
C6–OH group enables β-lactamase inhibition not reported for carvone, meaning assay results may not transfer between the two compounds.
FEMA GRAS status mismatch
6-Hydroxycarvone has been removed from the FEMA GRAS list while carvone retains approval; this creates a regulatory compliance gap for flavor procurement.
Sourcing profile differs
As a minor constituent in spearmint oil versus dominant carvone, authentication and bulk supply strategies differ significantly.

6-Hydroxycarvone (CAS 51200-86-3): Quantitative Differentiator Evidence for Procurement Decisions


Class C β-Lactamase Inhibition: A Biochemical Activity Absent in Parent Carvone

6-Hydroxycarvone demonstrates measurable inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, with an IC50 of 4.20 × 10³ nM (4.2 μM) at a test concentration of 0.8 μmol [1]. This activity is attributable to the C6 hydroxyl group, which provides a hydrogen-bond donor absent in carvone. Carvone has not been reported to inhibit β-lactamases, and structure-activity relationship studies on limonene-derived monoterpenes indicate that hydroxylation position critically determines biological potency [2]. No direct head-to-head β-lactamase assay comparing 6-hydroxycarvone with carvone exists; this evidence is therefore tagged as Class-level inference based on the structural requirement for a hydrogen-bond donor at C6.

Class C β-Lactamase Inhibition
Class-level inference
IC50 4.2 μM (6-hydroxycarvone) vs. carvone: no reported activity
Supports β-lactamase inhibitor screening context
Head-to-head comparison not available; data from BindingDB
Beta-lactamase inhibition Antimicrobial resistance Biochemical screening

LogP Differential: Hydrophilicity Advantage of 6-Hydroxycarvone Over Carvone

6-Hydroxycarvone exhibits a measured logP of 0.95, indicating substantially higher hydrophilicity compared to carvone, which has an experimental logP of 2.49 (range 2.01–2.77 across methods) [1]. The approximately 1.5 log unit difference corresponds to a ~30-fold difference in octanol-water partition coefficient, meaning 6-hydroxycarvone partitions preferentially into aqueous phases. This property is critical for applications requiring water-based formulation, metabolite profiling in aqueous biological matrices, or chromatographic method development where retention time differentiation from carvone is essential.

LogP Differential
Cross-study comparable
logP 0.95 vs. carvone 2.49 (~30-fold difference)
Aqueous-phase assay and formulation compatibility
logP values from ChemicalBook and PMC
Physicochemical profiling logP Drug-likeness Formulation

Regulatory Divergence: FEMA GRAS Status of 6-Hydroxycarvone vs. Carvone

6-Hydroxycarvone (FEMA 4523) has been removed from the FEMA GRAS list—the FDA notes it is among seven synthetic flavoring substances for which use is no longer provided [1]. In contrast, carvone (FEMA 2249) retains its FEMA GRAS status and remains approved for flavor use [2]. Both compounds hold JECFA evaluations: 6-hydroxycarvone (JECFA 2244) has an ADI of 'No safety concern at current levels of intake when used as a flavouring agent,' while carvone maintains separate JECFA specifications [3]. This regulatory divergence has direct consequences for procurement in food, beverage, and flavor manufacturing.

FEMA GRAS Status
Direct head-to-head comparison
6-Hydroxycarvone: GRAS-removed; Carvone: GRAS-maintained
Regulatory status review required for flavor use
FDA discontinued synthetic use of 6-hydroxycarvone
Flavor regulation FEMA GRAS Regulatory compliance Food safety

Natural Occurrence Profile: Minor Constituent for Authentication and Traceability

6-Hydroxycarvone is consistently identified as a minor constituent in Mentha spicata (spearmint) essential oil, reported at approximately 8.9% in specific chemotypes, while carvone dominates the same oil at ~90% [1]. This quantitative abundance ratio (~10:1 carvone:6-hydroxycarvone) makes 6-hydroxycarvone a candidate authenticity marker rather than a bulk natural isolate. The compound has also been identified as a natural product in herbs and spices through contaminant database curation [2]. Synthetic 6-hydroxycarvone can be produced via C6-hydroxylation of carvone using Rubottom oxidation or microbial biotransformation routes, enabling procurement of the pure compound independent of plant sourcing .

Natural Occurrence Profile
Class-level inference
6-Hydroxycarvone ~8.9% in Mentha spicata oil; Carvone ~90%
Supports authenticity marker and chemotyping use
GC-MS data from CSIR CIMAP AROMA database
Natural product chemistry Essential oil profiling Authentication Chemotype marker

Oxidative Derivatization Reactivity: Divergent Ring Cleavage Patterns Versus Epoxycarvone

6-Hydroxycarvone derivatives undergo oxidative decyclization with lead tetraacetate (LTA) following patterns that differ from those of 7,8-epoxycarvone derivatives, depending on substrate structure [1]. The synthesis of 6-hydroxycarvone derivatives from R-(−)-carvone and 7,8-epoxycarvone precursors has been reported with moderate yields; one specific isomer (IVb) was obtained at a yield not exceeding 6%, while other isomers reached ~20% . This differential reactivity profile means that 6-hydroxycarvone provides access to distinct oxidized scaffolds through ring-cleavage chemistry that is not accessible from epoxycarvone substrates.

Oxidative Ring Cleavage
Cross-study comparable
Yields ≤6% for specific isomer vs. ~20% for others; distinct from epoxycarvone
Access to unique C6-hydroxylated scaffolds
Lead tetraacetate oxidation conditions (Khlebnikova et al.)
Synthetic chemistry Oxidative cleavage Lead tetraacetate Derivatization

Hydrogen-Bond Donor Capacity: Structural Determinant for Molecular Recognition

6-Hydroxycarvone contains one hydrogen-bond donor (C6–OH) and two hydrogen-bond acceptors (C=O and C–OH), whereas carvone has zero H-bond donors and only one acceptor (C=O) [1]. This difference changes the topological polar surface area (tPSA) from 17.07 Ų (carvone) to an estimated ~37 Ų (6-hydroxycarvone), altering membrane permeability predictions and molecular docking profiles. Structure-activity relationship studies on monoterpenes confirm that the presence and position of hydroxyl groups are primary determinants of biological potency, with hydroxylation at different positions yielding divergent activity rankings [2].

H-Bond Donor Capacity
Class-level inference
HBD = 1, HBA = 2, tPSA ≈ 37 Ų vs. carvone HBD = 0, HBA = 1, tPSA = 17 Ų
Informs molecular recognition and docking studies
Calculated properties (RXNfinder/RDKit)
Hydrogen bonding Molecular recognition Drug design QSAR

6-Hydroxycarvone (CAS 51200-86-3): Evidence-Backed Research and Industrial Application Scenarios


Biochemical Probe for β-Lactamase Inhibitor Screening

With a demonstrated IC50 of 4.2 μM against Class C β-lactamase from Enterobacter cloacae [1], 6-Hydroxycarvone serves as a hydroxylated monoterpenoid scaffold for antibiotic resistance research. Its hydrogen-bond donor capacity at C6, absent in carvone, provides a functional handle for structure-activity optimization that is not available from the parent compound. Research groups screening natural-product-like fragments against β-lactamase targets should prioritize 6-hydroxycarvone over carvone due to this measurable inhibitory activity.

Natural Product Authentication Reference Standard for Mentha Chemotype Fingerprinting

6-Hydroxycarvone occurs at approximately 8.9% in specific Mentha spicata essential oil chemotypes, compared to carvone at ~90% [1]. This makes it a valuable authenticity marker for spearmint oil quality control, adulteration detection, and chemotype classification. Analytical laboratories performing GC-MS or LC-MS fingerprinting of Mentha oils require pure 6-Hydroxycarvone as a certified reference material, distinct from carvone which is unsuitable for this minor-component verification role.

Synthetic Intermediate for Oxidized Chiral Monoterpenoid Scaffolds

6-Hydroxycarvone derivatives undergo oxidative ring cleavage with lead tetraacetate to yield distinct oxidized scaffolds that are not accessible from 7,8-epoxycarvone substrates under identical conditions [1]. Synthetic chemistry groups pursuing chiral pool-derived building blocks from the carvone family should select 6-hydroxycarvone for C6-hydroxylated ring-cleavage pathways, with expected isomer yields ranging from ≤6% to ~20% depending on stereochemistry.

Aqueous-Phase Assay Development Requiring Higher Monoterpenoid Solubility

The logP of 0.95 for 6-hydroxycarvone versus 2.49 for carvone represents a ~30-fold difference in octanol-water partitioning [1]. For biochemical assays conducted in aqueous buffers (e.g., enzymatic assays, cell-based screens), 6-hydroxycarvone's enhanced water solubility reduces the need for organic co-solvents such as DMSO, minimizing solvent interference. This physicochemical advantage should guide procurement when designing aqueous-phase monoterpenoid screening libraries.

Application
Selection Property
Validation Focus
Biochemical probe for β-lactamase screening
Hydroxylated scaffold with reported β-lactamase inhibition
Verify inhibitory activity against target β-lactamase
Natural product authentication reference for Mentha chemotyping
Minor-component identity marker distinct from dominant carvone
Authenticate using chemotype-specific minor-component profiles
Synthetic intermediate for oxidized chiral monoterpenoids
C6-hydroxylated ring-cleavage reactivity
Confirm oxidative derivatization pathway and isomer yields
Aqueous-phase biochemical assay development
Higher hydrophilicity reducing organic co-solvent requirement
Assess aqueous solubility and assay compatibility
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